molecular formula C14H17ClN2O2 B4401754 1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride

1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride

Cat. No.: B4401754
M. Wt: 280.75 g/mol
InChI Key: ZRDJVESZWIWSLQ-UHFFFAOYSA-N
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Description

1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amines, and imidazole N-oxides, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research .

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-14(17)12-3-5-13(6-4-12)18-10-9-16-8-7-15-11-16;/h3-8,11H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDJVESZWIWSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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